molecular formula C13H21NO3 B1676737 Moprolol CAS No. 5741-22-0

Moprolol

Cat. No. B1676737
CAS RN: 5741-22-0
M. Wt: 239.31 g/mol
InChI Key: LFTFGCDECFPSQD-UHFFFAOYSA-N
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Description

Metoprolol, also known as Moprolol, is a cardioselective β1-adrenergic blocking agent. It is used to treat various heart conditions such as high blood pressure, severe chest pain (angina), and heart failure. It is also used to lower the risk of repeated heart attacks .


Synthesis Analysis

The synthesis of Metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane (4) with ®- or (S)-2-amino-1-butanol . Further development and optimization of the synthesis methods are ongoing to save time and consumables .


Molecular Structure Analysis

Metoprolol has a molecular structure characterized by an O-H…N/N…H-O pair of hydrogen bonds, which gives rise to chains containing alternating R and S metoprolol molecules extending along the b axis . The crystal packing of metoprolol is dominated by these hydrogen bonds .


Chemical Reactions Analysis

Metoprolol is monoisotopic, having a chemical formula of C15H25NO3. It is metabolized predominantly by cytochrome P450 2D6 (CYP2D6) .


Physical And Chemical Properties Analysis

Metoprolol has a molecular weight of 267.36 g/mol and water solubility of 171 mg/mL at pH 6.5. It is a slightly basic drug with a pKa of 9.7 .

Scientific Research Applications

Pharmacokinetic Modeling

Metoprolol, a beta-blocker, is the sixth most commonly prescribed drug in the USA . It’s subject to considerable drug-gene interaction (DGI) effects caused by genetic variations of the CYP2D6 gene . Physiologically Based Pharmacokinetic (PBPK) modeling of Metoprolol enantiomers and α-Hydroxymetoprolol has been used to describe these CYP2D6 Drug-Gene Interactions . This study aimed to develop a whole-body PBPK model to predict CYP2D6 DGIs with metoprolol .

Clinical Pharmacokinetics

A detailed systematic review on the metoprolol literature assessed all pharmacokinetic parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases . The review combines all the pharmacokinetic data on metoprolol from various accessible studies, which may assist in clinical decision making .

Drug-Gene Interactions

CYP2D6 poor metabolizers, which make up 5.7% of the US population, show approximately five-fold higher metoprolol exposure compared to CYP2D6 normal metabolizers . This indicates a significant drug-gene interaction that can affect the drug’s efficacy and safety.

Drug-Food Interactions

One study has reported a drug-food interaction for metoprolol but no significant changes were seen in the maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) . This suggests that metoprolol can be taken without regard to meals.

Drug-Drug Interactions

Twenty different studies have reported significant changes in clearance (CL), Cmax, and AUC of metoprolol when it is co-administered with other drugs . This highlights the importance of considering potential drug-drug interactions when prescribing metoprolol.

Use in Cardiovascular Conditions

Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions . It’s often prescribed for conditions like hypertension, angina, and heart failure.

Use in Thyroid Crisis

Metoprolol can be used in the management of thyroid crisis, a severe form of hyperthyroidism . It helps to control symptoms like rapid heart rate and high blood pressure.

Use in Circumscribed Choroidal Hemangioma

Metoprolol has been used in the treatment of circumscribed choroidal hemangioma, a rare eye condition . It helps to reduce the size of the hemangioma and improve vision.

Mechanism of Action

Target of Action

Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating heart rate and contractility .

Mode of Action

Metoprolol works by inhibiting the action of catecholamines (adrenaline and noradrenaline) on the beta-1 receptors . This inhibition results in a slowing of the heart rate and a decrease in the force of contraction of the heart muscle . It also reduces cardiac output and myocardial oxygen demand .

Biochemical Pathways

Metoprolol is metabolized via two different CYP2D6-dependent metabolic pathways : alpha-hydroxylation and O-demethylation . These metabolic transformations are crucial for the drug’s elimination from the body .

Pharmacokinetics

Metoprolol exhibits a bioavailability of approximately 50% after a single dose, which increases to 70% upon repeated administration . It is primarily metabolized in the liver via the CYP2D6 and CYP3A4 enzymes . The drug’s elimination half-life ranges from 3 to 7 hours . Metoprolol is excreted in the urine, with only a small percentage (approximately 5%) excreted as the parent drug .

Result of Action

The action of metoprolol results in a reduction of heart rate and cardiac output at rest and upon exercise . It also leads to a reduction of systolic blood pressure upon exercise . These effects contribute to the drug’s therapeutic efficacy in treating conditions such as hypertension, angina, and heart failure .

Action Environment

Environmental factors can influence the action of metoprolol. For instance, the presence of other drugs can significantly alter the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, the drug’s action can be influenced by genetic variations of the CYP2D6 gene, leading to variable metabolism among patients . Lastly, environmental contaminants, such as those found in wastewater effluents, can pose a potential ecotoxicological threat to aquatic ecosystems .

Safety and Hazards

Metoprolol may worsen the symptoms of heart failure in some patients. Common side effects include chest pain or discomfort, dilated neck veins, extreme fatigue, irregular breathing or heartbeat, swelling of the face, fingers, feet, or lower legs, trouble breathing, or weight gain .

Future Directions

There is ongoing research to improve the risk stratification of heart failure using biomarkers, imaging, and genetic testing. New medications and devices for heart failure are being developed and adopted in clinical practice .

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27058-84-0 (mono-hydrochloride)
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00863612
Record name (+/-)-Moprolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moprolol

CAS RN

5741-22-0
Record name (±)-Moprolol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moprolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moprolol
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Record name MOPROLOL
Source FDA Global Substance Registration System (GSRS)
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Record name Moprolol
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URL http://www.hmdb.ca/metabolites/HMDB0041935
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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